

An In-Depth Technical Guide to the Spectroscopic Analysis of Ethyltrimethylsilane

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Compound of Interest

Compound Name: Ethyltrimethylsilane

CAS No.: 3439-38-1

Cat. No.: B1207187

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Introduction

Ethyltrimethylsilane (ETMS), with the chemical formula $C_5H_{14}Si$, is an organosilicon compound fundamental to various fields, including organic synthesis and materials science.^[1] Its structure, featuring a central silicon atom bonded to three methyl groups and one ethyl group, gives rise to a distinct spectroscopic signature. This guide provides a comprehensive analysis of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data for ETMS, offering researchers and drug development professionals a detailed reference for its characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure technical accuracy and practical utility.

The structural representation of **Ethyltrimethylsilane** is fundamental to understanding its spectroscopic data.

Caption: Molecular structure of **Ethyltrimethylsilane**.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Experimental Protocol: Electron Ionization (EI-MS)

- **Sample Introduction:** A dilute solution of **ethyltrimethylsilane** in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the mass spectrometer. The sample is vaporized in the inlet system.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ($M^{+\bullet}$).
- **Fragmentation:** The high energy of the molecular ion often causes it to be unstable, leading to its fragmentation into smaller, charged ions and neutral radicals. This fragmentation occurs in predictable patterns based on the molecule's structure.
- **Analysis:** The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

The choice of 70 eV for electron ionization is a standard in the field. This energy level is significantly higher than the ionization energy of most organic molecules, ensuring efficient ionization and producing a reproducible fragmentation pattern that can be compared across different instruments and databases.^[2]

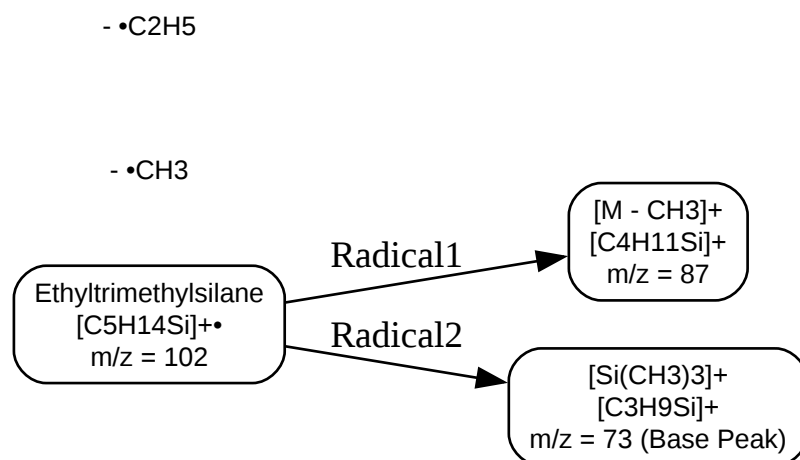
Data Interpretation

The mass spectrum of **ethyltrimethylsilane** is characterized by a discernible molecular ion peak and several key fragment ions that are diagnostic for its structure. The data presented is sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.^[2]

| m/z | Relative Intensity (%) | Assigned Fragment | Formula |
|-----|------------------------|-------------------------------------|---|
| 102 | ~5 | Molecular Ion | $[\text{C}_5\text{H}_{14}\text{Si}]^+\bullet$ |
| 87 | ~30 | $[\text{M} - \text{CH}_3]^+$ | $[\text{C}_4\text{H}_{11}\text{Si}]^+$ |
| 73 | 100 | $[\text{Si}(\text{CH}_3)_3]^+$ | $[\text{C}_3\text{H}_9\text{Si}]^+$ |
| 59 | ~50 | $[\text{C}_2\text{H}_7\text{Si}]^+$ | $[\text{C}_2\text{H}_7\text{Si}]^+$ |

Analysis of Key Peaks:

- **Molecular Ion (m/z 102):** The presence of a peak at m/z 102 corresponds to the molecular weight of **ethyltrimethylsilane** (102.25 g/mol), confirming the identity of the parent molecule.^{[1][3]} Its relatively low intensity is typical for branched alkanes and alkylsilanes, which readily undergo fragmentation.
- **$[\text{M} - \text{CH}_3]^+$ (m/z 87):** A prominent peak is observed at m/z 87, resulting from the loss of a methyl radical ($\bullet\text{CH}_3$, 15 Da). This is a common fragmentation pathway for trimethylsilyl compounds.
- **Base Peak (m/z 73):** The most abundant ion, and therefore the base peak, appears at m/z 73. This corresponds to the trimethylsilyl cation, $[\text{Si}(\text{CH}_3)_3]^+$. Its high stability makes it the most favorable fragment, providing a strong indication of the trimethylsilyl moiety in the molecule.
- **$[\text{C}_2\text{H}_7\text{Si}]^+$ (m/z 59):** This fragment can be formed through rearrangement and loss of an ethyl radical followed by the loss of a methyl group, or other complex pathways.



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Caption: Primary fragmentation pathways of **Ethyltrimethylsilane** in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Experimental Protocol: Neat Liquid Film

- **Sample Preparation:** As **ethyltrimethylsilane** is a liquid at room temperature, a spectrum can be easily obtained using the neat liquid film method. A single drop of the compound is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.
- **Analysis:** The prepared sample is placed in the path of an IR beam within an FTIR spectrometer. The instrument measures the amount of light transmitted through the sample as a function of wavenumber (cm⁻¹).
- **Data Processing:** The resulting interferogram is converted into a spectrum via a Fourier transform, plotting transmittance or absorbance against wavenumber.

This method is chosen for its simplicity and because it provides a spectrum of the pure compound without interference from solvent peaks.

Data Interpretation

The IR spectrum of **ethyltrimethylsilane** is dominated by absorptions corresponding to C-H and Si-C bond vibrations. The following table outlines the characteristic absorption bands expected for this molecule, based on established correlations for organosilicon compounds.[4]

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group | Intensity |
|--------------------------------|--|---------------------------------------|-----------|
| 2950 - 2850 | C-H Asymmetric & Symmetric Stretch | -CH ₃ , -CH ₂ - | Strong |
| 1465 - 1450 | C-H Asymmetric Bend (Scissoring) | -CH ₂ - | Medium |
| 1380 - 1370 | C-H Symmetric Bend (Umbrella) | -CH ₃ | Medium |
| ~1250 | Si-CH ₃ Symmetric Bend (Umbrella) | Si-(CH ₃) ₃ | Strong |
| ~840 | Si-CH ₃ Rocking | Si-(CH ₃) ₃ | Strong |

Analysis of Key Regions:

- C-H Stretching Region (2950 - 2850 cm⁻¹): This region contains strong, sharp peaks characteristic of sp³ C-H bonds in the methyl and ethyl groups.
- Si-CH₃ Bending and Rocking (~1250 cm⁻¹ and ~840 cm⁻¹): The presence of strong absorption bands around 1250 cm⁻¹ and 840 cm⁻¹ is highly diagnostic for the trimethylsilyl group. The peak at ~1250 cm⁻¹ is due to the symmetric deformation (umbrella mode) of the methyl groups attached to the silicon, while the strong band around 840 cm⁻¹ arises from the rocking vibration of these same groups.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR

- **Sample Preparation:** Approximately 5-10 mg of **ethyltrimethylsilane** is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Analysis:** The sample tube is placed in the strong magnetic field of an NMR spectrometer. The sample is irradiated with radiofrequency pulses, and the resulting signals (Free Induction Decay or FID) are detected.
- **Data Processing:** The FID is converted to a spectrum via a Fourier transform. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

The choice of a deuterated solvent is critical to avoid large solvent signals that would overwhelm the analyte signals. TMS is the universally accepted reference standard for both ¹H and ¹³C NMR.[6]

¹H NMR Data Interpretation

The ¹H NMR spectrum of **ethyltrimethylsilane** is expected to show three distinct signals corresponding to the three unique proton environments.

| Assignment | Predicted Chemical Shift (δ , ppm) | Multiplicity | Integration | Coupling |
|---|--|--------------|-------------|--|
| Si-(CH ₃) ₃ (a) | ~0.0 | Singlet (s) | 9H | None |
| Si-CH ₂ -CH ₃ (b) | ~0.5 | Quartet (q) | 2H | Coupled to the three protons of the ethyl methyl group |
| Si-CH ₂ -CH ₃ (c) | ~0.9 | Triplet (t) | 3H | Coupled to the two protons of the methylene group |

Analysis of ¹H Spectrum:

- Si-(CH₃)₃ (a): The nine protons of the three equivalent methyl groups attached to the silicon atom are highly shielded and appear as a sharp singlet far upfield, typically very close to the TMS reference at δ 0.0.
- Si-CH₂-CH₃ (b): The two protons of the methylene group are adjacent to three methyl protons, resulting in a quartet ($n+1 = 3+1 = 4$). Their chemical shift is slightly downfield from the trimethylsilyl protons.
- Si-CH₂-CH₃ (c): The three protons of the ethyl's methyl group are adjacent to the two methylene protons, leading to a triplet ($n+1 = 2+1 = 3$). This signal appears at a characteristic alkyl chemical shift around δ 0.9.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show three signals, one for each chemically distinct carbon atom.

| Assignment | Predicted Chemical Shift (δ , ppm) |
|---|--|
| Si-(CH ₃) ₃ (a) | ~ -2 |
| Si-CH ₂ -CH ₃ (b) | ~8 |
| Si-CH ₂ -CH ₃ (c) | ~8 |

Analysis of ¹³C Spectrum:

- Si-(CH₃)₃ (a): The carbon atoms of the trimethylsilyl group are highly shielded and appear upfield, often at a negative chemical shift relative to TMS.
- Si-CH₂-CH₃ (b & c): The two carbon atoms of the ethyl group appear in the typical alkane region of the spectrum. Due to the similar electronic environment, their chemical shifts are expected to be very close, around δ 8 ppm. Distinguishing between them may require advanced NMR techniques, but both are clearly differentiated from the trimethylsilyl carbons.

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